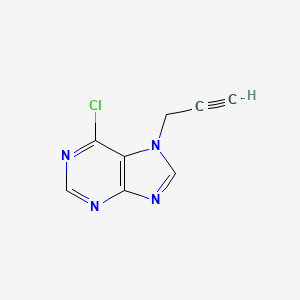![molecular formula C11H16ClNO2 B6164018 methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride CAS No. 2514948-43-5](/img/no-structure.png)
methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride (MMBAH) is a compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of approximately 222.7 g/mol and a melting point of approximately 102 °C. MMBAH is a white crystalline powder that is soluble in water and alcohols, and insoluble in ether. It is used in a variety of applications, including organic synthesis, pharmacology, and biochemistry.
作用机制
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to inhibit AChE. By increasing the levels of acetylcholine in the body, this compound can lead to increased alertness, improved memory and cognitive function, and improved motor coordination. In addition, this compound can also lead to increased levels of the neurotransmitter dopamine, which can lead to feelings of pleasure and reward.
实验室实验的优点和局限性
The advantages of using methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride in lab experiments include its low cost and its ability to easily dissolve in water and alcohols. Additionally, this compound is a relatively stable compound, making it a good choice for long-term storage. The main limitation of this compound is that it is a potent inhibitor of AChE, and therefore should be used with caution in experiments involving acetylcholine.
未来方向
There are a number of potential future directions for the use of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride in scientific research. One potential application is in the development of new drugs and therapies for neurological disorders. Additionally, this compound could be used in the development of novel compounds for use in organic synthesis. Furthermore, this compound could be used in the development of new diagnostic tools for the detection of proteins and other biological molecules. Finally, this compound could be used in the development of new methods for the study of the role of acetylcholine in the body.
合成方法
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride can be synthesized using a variety of methods. One method involves the reaction of p-methoxybenzaldehyde with methylamine in the presence of an acid catalyst. This reaction produces a methyl ester, which can then be hydrolyzed to form this compound. Another method involves the reaction of p-methoxybenzoic acid with methylamine in the presence of a base catalyst. This reaction produces a methyl ester, which can then be hydrolyzed to form this compound.
科学研究应用
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research. It is used in organic synthesis and pharmacology, as well as biochemistry. It is also used in the synthesis of a variety of compounds, such as drugs and dyes. In addition, this compound is used in the detection of proteins, enzymes, and other biological molecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, which is then reacted with 2-(methylamino)ethanol to form methyl 3-[2-(methylamino)ethyl]benzoate. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-hydroxybenzoic acid", "thionyl chloride", "2-(methylamino)ethanol", "methyl 3-[2-(methylamino)ethyl]benzoate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid.", "Step 2: React 3-chlorobenzoic acid with 2-(methylamino)ethanol to form methyl 3-[2-(methylamino)ethyl]benzoate.", "Step 3: React methyl 3-[2-(methylamino)ethyl]benzoate with hydrochloric acid to form methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride." ] } | |
CAS 编号 |
2514948-43-5 |
分子式 |
C11H16ClNO2 |
分子量 |
229.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)